![molecular formula C11H13N5O4 B12605958 (2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12605958.png)
(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique tricyclic structure, which includes azidomethyl and hydroxymethyl functional groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions, often involving the use of protecting groups to ensure selective reactions.
Introduction of Functional Groups: The azidomethyl and hydroxymethyl groups are introduced through nucleophilic substitution reactions. For example, the azidomethyl group can be introduced using sodium azide in the presence of a suitable leaving group.
Final Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The azidomethyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium azide for azidation, and various nucleophiles for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, the compound’s azidomethyl group can be used for bioorthogonal labeling, allowing researchers to track biological processes in living cells.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored due to its unique structure and functional groups. It may exhibit biological activity against certain diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one depends on its application. For example, in bioorthogonal labeling, the azidomethyl group reacts with alkyne-functionalized probes through a copper-catalyzed azide-alkyne cycloaddition reaction. This allows for the selective labeling of biomolecules in living cells.
類似化合物との比較
Similar Compounds
(2S,3R,5S,6S)-5-(aminomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one: Similar structure but with an aminomethyl group instead of an azidomethyl group.
(2S,3R,5S,6S)-5-(hydroxymethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one: Similar structure but with an additional hydroxymethyl group.
Uniqueness
The presence of the azidomethyl group in (2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one makes it unique, as this functional group allows for specific reactions such as bioorthogonal labeling, which is not possible with the similar compounds listed above.
特性
分子式 |
C11H13N5O4 |
|---|---|
分子量 |
279.25 g/mol |
IUPAC名 |
(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C11H13N5O4/c1-5-3-16-8-7(4-17)19-6(2-13-15-12)9(8)20-11(16)14-10(5)18/h3,6-9,17H,2,4H2,1H3/t6-,7-,8-,9+/m0/s1 |
InChIキー |
QGJUYFLKZVELIB-XSPKLOCKSA-N |
異性体SMILES |
CC1=CN2[C@H]3[C@@H](O[C@H]([C@H]3OC2=NC1=O)CN=[N+]=[N-])CO |
正規SMILES |
CC1=CN2C3C(OC(C3OC2=NC1=O)CN=[N+]=[N-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


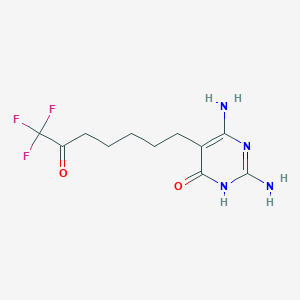
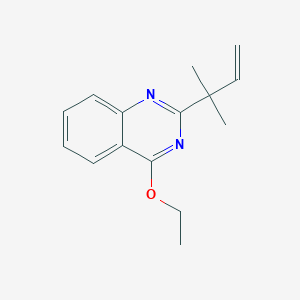
![1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one](/img/structure/B12605885.png)
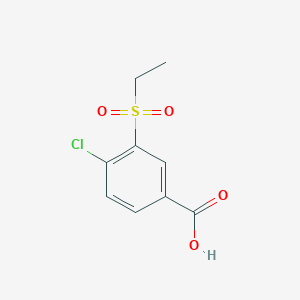
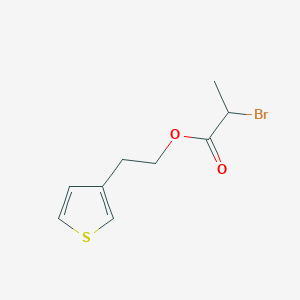
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal](/img/structure/B12605915.png)

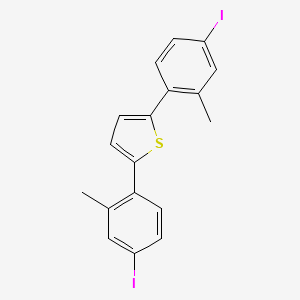
![3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12605929.png)
![tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12605937.png)
![1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12605943.png)
![1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene](/img/structure/B12605945.png)
![9-[2-(Methanesulfonyl)ethenyl]anthracene](/img/structure/B12605962.png)
![Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]-](/img/structure/B12605963.png)
